molecular formula C6H13ClN2O5 B569155 2-Aminooxyethyliminodiacetic acid hydrochloride CAS No. 156491-84-8

2-Aminooxyethyliminodiacetic acid hydrochloride

Cat. No.: B569155
CAS No.: 156491-84-8
M. Wt: 228.629
InChI Key: QPYPPNFXLRTJEQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminooxyethyliminodiacetic acid hydrochloride typically involves the reaction of iminodiacetic acid with 2-aminoethanol in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial reactors and precise control of reaction parameters to maintain product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Aminooxyethyliminodiacetic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various carbonyl compounds for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent choice to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Aminooxyethyliminodiacetic acid hydrochloride include:

    Ethylenediaminetetraacetic acid (EDTA): Another chelating agent widely used in chemistry and biology.

    Nitrilotriacetic acid (NTA): A chelating agent with similar binding properties.

    Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating abilities.

Uniqueness

This compound is unique due to its bifunctional nature, allowing it to bind with both carbonyl and amino groups. This dual functionality makes it versatile for various applications in research and industry .

Properties

IUPAC Name

2-[2-aminooxyethyl(carboxymethyl)amino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O5.ClH/c7-13-2-1-8(3-5(9)10)4-6(11)12;/h1-4,7H2,(H,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYPPNFXLRTJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON)N(CC(=O)O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675592
Record name 2,2'-{[2-(Aminooxy)ethyl]azanediyl}diacetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156491-84-8
Record name 2,2'-{[2-(Aminooxy)ethyl]azanediyl}diacetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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